trans-Aconitic acid
Overview
Description
trans-Aconitic acid: is an unsaturated tricarboxylic acid with the chemical formula C₆H₆O₆ . It is a naturally occurring compound found in various plants, including sugarcane, sweet sorghum, wheat, and maize . This compound is known for its role in the tricarboxylic acid cycle, where it acts as an intermediate in the isomerization of citrate to isocitrate .
Mechanism of Action
Target of Action
Trans-Aconitic Acid (TAA) is an isomer of cis-aconitic acid, an intermediate of the tricarboxylic acid cycle that is synthesized by aconitase . It is known to be a substrate of the enzyme trans-aconitate 2-methyltransferase . TAA is also an inhibitor of the tricarboxylic acid cycle and blocks the transformation of Leishmania donovani amastigotes to prostigotes .
Mode of Action
TAA interacts with its targets, primarily enzymes in the tricarboxylic acid cycle, and inhibits their function . It also blocks the transformation of Leishmania donovani amastigotes to prostigotes
Biochemical Pathways
TAA is involved in the tricarboxylic acid cycle, where it acts as an inhibitor . It is an intermediate in the isomerization of citrate to isocitrate in the citric acid cycle . Two TAA biosynthetic pathways have been hypothesized: aconitate isomerase-mediated biosynthesis from a cis-aconitic acid substrate in both microbes and plants, and a citric acid dehydratase-mediated synthesis reaction from citric acid substrate specific to maize .
Pharmacokinetics
It is known that taa is soluble in water and ethanol, and slightly soluble in ether . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.
Result of Action
TAA has been shown to induce early differentiation of Arabidopsis thaliana seedlings, suggesting an interference in the auxin action . Changes in the cellular ultrastructure may represent vacuolar and extracellular accumulation of TAA, to remove excess TAA in the cytosol and mitochondria . An inhibition of aconitase and the chelation of intracellular cations may have contributed to cytotoxicity of TAA at high concentrations .
Action Environment
The action of TAA can be influenced by environmental factors. For example, in a soil bacterium, Acinetobacter baylyi ADP1, interrelated pathways for the consumption of TAA have been discovered . This suggests that the presence of TAA in the soil environment may influence the interactions of bacteria with their surroundings.
Biochemical Analysis
Biochemical Properties
Trans-Aconitic Acid is specifically synthesized by Bacillus thuringiensis as a virulence factor . It interacts with aconitase, an enzyme involved in the tricarboxylic acid cycle .
Cellular Effects
This compound shows activity against the plant-parasitic nematode Meloidogyne incognita . It influences cell function by acting as a nematicide .
Molecular Mechanism
The mechanism of action of this compound involves its role as an inhibitor of aconitase . It exerts its effects at the molecular level through binding interactions with aconitase, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function have been studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the tricarboxylic acid cycle . It interacts with aconitase and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Aconitic acid can be synthesized by the dehydration of citric acid using sulfuric acid. The reaction proceeds as follows :
(HO2CCH2)2C(OH)CO2H→HO2CCH=C(CO2H)CH2CO2H+H2O
This reaction produces a mixture of isomers, including both cis-aconitic acid and this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from renewable feedstocks such as sugarcane and sweet sorghum. The extraction process typically uses solvent mixtures like acetone, butanol, and ethanol, followed by recovery with a sodium carbonate solution . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: trans-Aconitic acid undergoes various chemical reactions, including:
Dehydration: Conversion to aconitic anhydride.
Hydration: Conversion back to citric acid.
Isomerization: Conversion to cis-aconitic acid.
Common Reagents and Conditions:
Dehydration: Sulfuric acid is commonly used as a dehydrating agent.
Hydration: Water is used under acidic or basic conditions to convert this compound back to citric acid.
Isomerization: Enzymes like aconitase facilitate the conversion between cis and trans isomers.
Major Products:
Aconitic anhydride: Formed by dehydration.
Citric acid: Formed by hydration.
cis-Aconitic acid: Formed by isomerization.
Scientific Research Applications
trans-Aconitic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
cis-Aconitic acid: An isomer of trans-aconitic acid, also involved in the tricarboxylic acid cycle.
Itaconic acid: Another unsaturated tricarboxylic acid with industrial applications.
Citraconic acid: Similar in structure but differs in the position of the double bond.
Uniqueness: this compound is unique due to its stability and prevalence in nature. It is the predominant form found in plants and has distinct biological roles, including acting as an antifeedant and antifungal agent
Properties
IUPAC Name |
(Z)-prop-1-ene-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVFVGUGFEME-IWQZZHSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(=O)O)/C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883449 | |
Record name | cis-Aconitic acid | |
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Molecular Weight |
174.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Hawley], Solid, colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless | |
Record name | Aconitic acid | |
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Record name | cis-Aconitic acid | |
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Record name | Aconitic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1120/ | |
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Boiling Point |
542.00 to 543.00 °C. @ 760.00 mm Hg | |
Record name | cis-Aconitic acid | |
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Solubility |
1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER, 400.0 mg/mL, soluble in water and alcohol | |
Record name | ACONITIC ACID | |
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Record name | cis-Aconitic acid | |
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Record name | Aconitic acid | |
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Color/Form |
LEAFLETS & PLATES FROM WATER, WHITE CRYSTALLINE POWDER, WHITE OR YELLOWISH CRYSTALLINE SOLID | |
CAS No. |
585-84-2, 499-12-7 | |
Record name | cis-Aconitic acid | |
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Record name | Aconitic acid | |
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Record name | cis-Aconitic acid | |
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Record name | 1-Propene-1,2,3-tricarboxylic acid | |
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Record name | (Z)-1-propene-1,2,3-tricarboxylic acid | |
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Record name | ACONITIC ACID, (Z)- | |
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Melting Point |
194-195 °C (WITH DECOMP), 125 °C | |
Record name | ACONITIC ACID | |
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Record name | cis-Aconitic acid | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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